Cas no 1261724-88-2 (3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid)

3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid
-
- インチ: 1S/C13H7ClF3NO3/c14-10-6-18-5-9(11(10)12(19)20)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)
- InChIKey: AZWATVJMWINJDE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=C1C(=O)O)C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 372
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002641-500mg |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261724-88-2 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A013002641-1g |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261724-88-2 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A013002641-250mg |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261724-88-2 | 97% | 250mg |
$475.20 | 2023-09-03 |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acidに関する追加情報
Introduction to 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid (CAS No. 1261724-88-2)
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid (CAS No. 1261724-88-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted isonicotinic acid moiety and a trifluoromethoxyphenyl group, which contribute to its potential therapeutic applications.
The chemical structure of 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is defined by its molecular formula C15H9ClF3N2O3. The presence of the trifluoromethoxy group imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. The chloro substitution on the isonicotinic acid ring further enhances its reactivity and stability, making it a valuable candidate for drug development.
In recent years, 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has been the subject of extensive research due to its potential as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The pharmacokinetic properties of 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. In particular, the compound's high lipophilicity and low molecular weight facilitate its cellular uptake and tissue distribution, enhancing its bioavailability.
In addition to its therapeutic potential, 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has been explored for its use in diagnostic imaging. The trifluoromethoxy group can be radiolabeled with isotopes such as fluorine-18, making it suitable for positron emission tomography (PET) imaging. This application has significant implications for early disease detection and monitoring treatment response.
The synthesis of 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves a multi-step process that typically begins with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-trifluoromethoxybenzaldehyde with an appropriate nitrogen-containing reagent to form the desired isonicotinic acid derivative. The final step often involves chlorination to introduce the chloro substituent. Advances in synthetic methodologies have led to more efficient and scalable processes, making it feasible for large-scale production.
The safety profile of 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has been evaluated through various toxicological studies. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in preclinical models. However, as with any new chemical entity, further safety assessments are necessary before it can be advanced to clinical trials.
In conclusion, 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid (CAS No. 1261724-88-2) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to explore its potential applications in various therapeutic areas, including inflammation, cancer, and diagnostic imaging. As more data becomes available from preclinical and clinical studies, this compound may pave the way for new treatments and diagnostic tools in the future.
1261724-88-2 (3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid) 関連製品
- 2228169-59-1(3-phenyl-1H-pyrazole-4-thiol)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)